![molecular formula C29H32N2O6 B380325 2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380325.png)
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isoquinoline core, followed by the introduction of the piperidinyl and phenoxy groups. Key steps include:
Formation of the benzo[de]isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the piperidinyl group: This step involves the alkylation of the benzo[de]isoquinoline core with a piperidine derivative.
Attachment of the phenoxy group: This is typically done through an etherification reaction, where the phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the benzo[de]isoquinoline core can be reduced to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the complex benzo[de]isoquinoline core.
Phenethylamine derivatives: These compounds have similar structural motifs but differ in their functional groups and overall complexity.
Uniqueness
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its combination of a benzo[de]isoquinoline core with piperidinyl and phenoxy groups, which provides a distinct set of chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C29H32N2O6 |
|---|---|
Peso molecular |
504.6g/mol |
Nombre IUPAC |
2-[[1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C29H32N2O6/c1-35-24-10-5-11-25(36-2)27(24)37-18-21(32)17-30-14-12-19(13-15-30)16-31-28(33)22-8-3-6-20-7-4-9-23(26(20)22)29(31)34/h3-11,19,21,32H,12-18H2,1-2H3 |
Clave InChI |
ZEDMVKJKXPZXNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B380244.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B380245.png)
![2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380246.png)
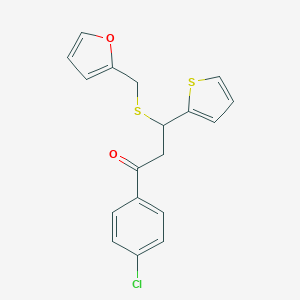
![Methyl 4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380249.png)
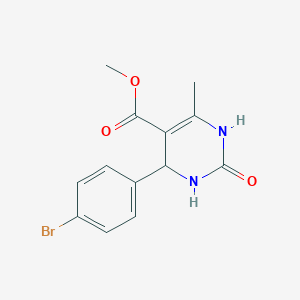
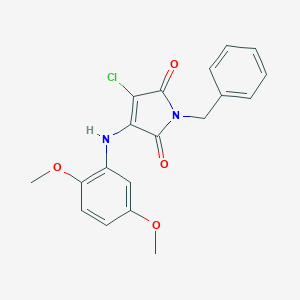
![Methyl 1-benzyl-4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380253.png)
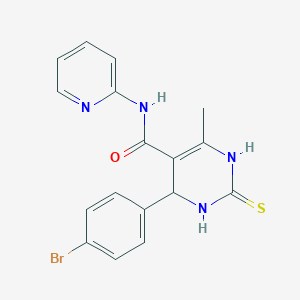
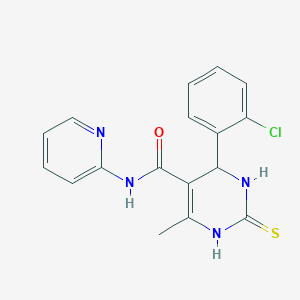
![4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B380259.png)
![Ethyl 4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380260.png)
![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B380263.png)
